3,5,6-Trihydroxy-1-isopropylindole-d7
Description
3,5,6-Trihydroxy-1-isopropylindole-d7 is a deuterated indole derivative characterized by hydroxyl groups at positions 3, 5, and 6 of the indole core, along with an isopropyl substituent at position 1. The deuterium labeling (d7) suggests seven deuterium atoms, likely replacing protons in the isopropyl group or aromatic ring, which enhances metabolic stability and facilitates tracking in pharmacokinetic studies .
Properties
Molecular Formula |
C₁₁H₆D₇NO₃ |
|---|---|
Molecular Weight |
214.27 |
Synonyms |
1-(1-Methylethyl)-1H-indole-3,5,6-triol-d7; |
Origin of Product |
United States |
Comparison with Similar Compounds
13C-NMR Analysis
HRMS Data
- Compound 3b/3c : Molecular ion at m/z 223.1225 (C15H15N2) .
- This compound : Expected molecular ion would differ significantly due to deuterium (increased mass by 7 Da) and hydroxyl groups (e.g., C11HxD7O3N).
Key Research Findings and Limitations
- Structural Insights : Hydroxyl groups in this compound confer higher reactivity in electrophilic substitution compared to NH2-containing analogs like 3b/3c.
- Limitations : Direct comparative data (e.g., bioactivity, stability) are absent in the provided evidence. Further studies are needed to validate extrapolated properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
